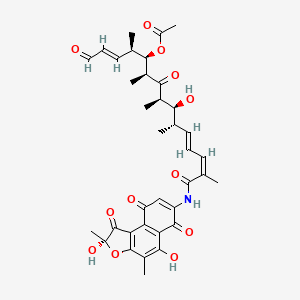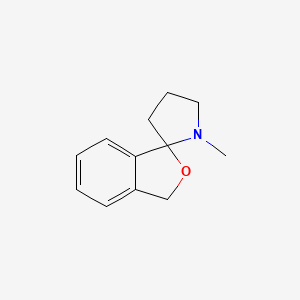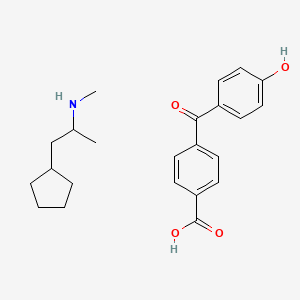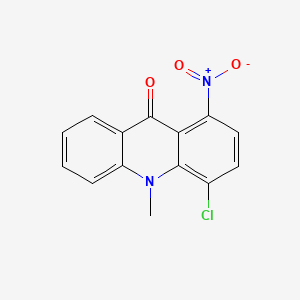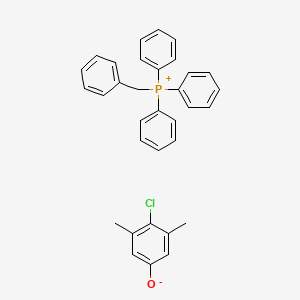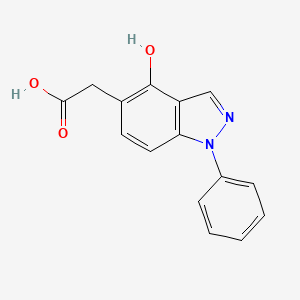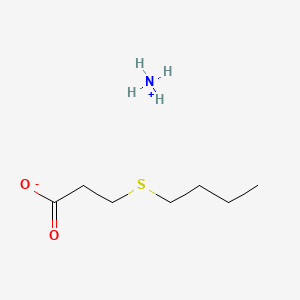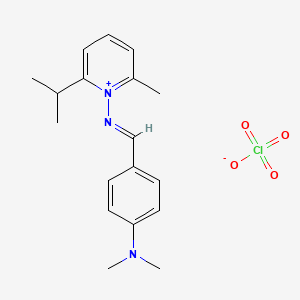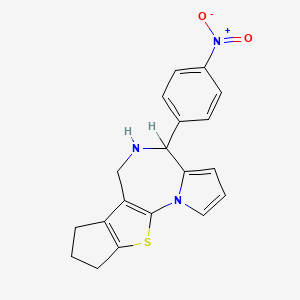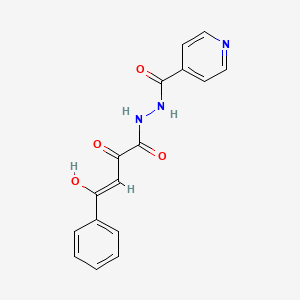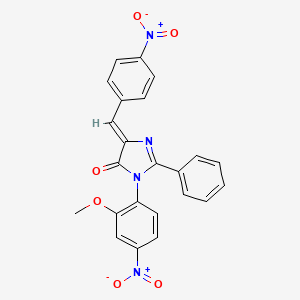
4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-nitrophenyl)methylene)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-nitrophenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-nitrophenyl)methylene)-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with imidazole derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound’s derivatives are studied for their potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine
The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including infections and cancer. Their unique chemical structure allows for the design of novel drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-nitrophenyl)methylene)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. This interaction can lead to the inhibition or activation of biochemical processes, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-Imidazol-4-one, 3,5-dihydro-3-(2-hydroxy-4-nitrophenyl)-5-((4-nitrophenyl)methylene)-2-phenyl-
- 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-chlorophenyl)-5-((4-chlorophenyl)methylene)-2-phenyl-
Uniqueness
The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-nitrophenyl)methylene)-2-phenyl- lies in its specific functional groups and molecular structure The presence of methoxy and nitro groups, along with the imidazole core, imparts distinct chemical and biological properties
Propiedades
Número CAS |
83495-06-1 |
|---|---|
Fórmula molecular |
C23H16N4O6 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(5Z)-3-(2-methoxy-4-nitrophenyl)-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O6/c1-33-21-14-18(27(31)32)11-12-20(21)25-22(16-5-3-2-4-6-16)24-19(23(25)28)13-15-7-9-17(10-8-15)26(29)30/h2-14H,1H3/b19-13- |
Clave InChI |
VSHHLBMBYODNQK-UYRXBGFRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


